Propoxyphenyl thioaildenafil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O3S2/c1-6-8-19-21-22(29(5)28-19)24(34)27-23(26-21)18-12-17(9-10-20(18)33-11-7-2)35(31,32)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,34)/t15-,16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZRONCLPZRSZ-IYBDPMFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856190-49-3 |

Source

|

| Record name | Propoxyphenyl sulfoaildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL SULFOAILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU1I5I7Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Propoxyphenyl Thioaildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of pharmaceutical analysis, the identification of novel, unapproved drug analogues presents a significant challenge to regulatory bodies and public health. Propoxyphenyl thioaildenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor, has emerged as one such compound, often found as an undeclared adulterant in herbal supplements marketed for sexual enhancement.[1][2] Its structural similarity to sildenafil and its thio-analogues necessitates a robust and systematic approach for unambiguous identification. This guide provides a comprehensive, in-depth technical framework for the complete chemical structure elucidation of this compound, drawing upon established analytical methodologies and field-proven insights.

This compound is a derivative of thiosildenafil, where the ethoxy group on the phenyl ring is substituted with a propoxy group.[2][3] This seemingly minor modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, making its accurate identification crucial for both regulatory enforcement and understanding its potential physiological effects.[1] This guide will detail a multi-pronged analytical strategy, leveraging the synergistic strengths of chromatographic separation and spectroscopic techniques to definitively characterize this molecule.

Elucidation Workflow: A Step-by-Step Approach

The structural elucidation of this compound follows a logical progression, beginning with separation and preliminary characterization, followed by detailed spectroscopic analysis to piece together its molecular puzzle.

Caption: A generalized workflow for the structural elucidation of this compound.

Part 1: Chromatographic Separation and Preliminary Identification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the initial separation and purification of this compound from complex matrices like herbal supplements.[3][4] A well-developed HPLC method provides the necessary resolution to isolate the target compound for subsequent spectroscopic analysis.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation:

-

Accurately weigh 100 mg of the homogenized herbal product or powder.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient elution is typically employed for optimal separation.

-

Gradient Program: A typical gradient might start at 20% B, increasing to 90% B over 20 minutes, followed by a re-equilibration step.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at approximately 230 nm and 290 nm.[5][6]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The retention time of the unknown peak is compared to that of known sildenafil analogues. This compound is expected to have a longer retention time than sildenafil due to its increased lipophilicity from the propoxy group.[7]

-

The UV spectrum is recorded and compared to the characteristic spectrum of sildenafil and its analogues, which typically show absorption maxima around 230 nm and 290 nm.[7][8]

-

Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule.[3][9]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) is ideal.[3][9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sildenafil analogues.[10][11]

-

MS Scan:

-

Acquire full scan MS data to determine the protonated molecular ion [M+H]+. For this compound (C24H34N6O3S2), the expected accurate mass of the [M+H]+ ion is approximately 519.2212 m/z.[12]

-

-

MS/MS Fragmentation:

-

Perform collision-induced dissociation (CID) on the [M+H]+ precursor ion to generate a fragmentation pattern.[11]

-

Key fragment ions for thiosildenafil analogues often arise from the cleavage of the sulfonamide bond and fragmentation of the piperazine ring.[7][11] A prominent gas-phase reaction in thiosildenafil compounds is the transfer of an alkyl group from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group.[11]

-

| Parameter | Value | Source |

| Molecular Formula | C24H34N6O3S2 | |

| Molecular Weight | 518.70 g/mol | [12] |

| CAS Number | 856190-49-3 | [12] |

| [M+H]+ (calculated) | 519.2212 m/z | [12] |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[3][13] Both one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The purified compound from preparative HPLC is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).[14][15]

-

1H NMR Spectroscopy:

-

Provides information about the number of different types of protons and their chemical environments.

-

Key signals to look for include the aromatic protons of the phenyl ring, the protons of the pyrazolopyrimidine core, the protons of the propoxy group (triplet for the CH3, sextet for the central CH2, and a triplet for the OCH2), and the protons of the piperazine moiety.[16]

-

-

13C NMR Spectroscopy:

-

Provides information about the number of different types of carbon atoms.

-

The presence of a thiocarbonyl (C=S) group will be indicated by a signal in the downfield region of the spectrum (typically >180 ppm).[16]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within spin systems (e.g., the propyl and propoxy chains).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as connecting the propoxy group to the phenyl ring and the piperazine sulfonyl group to the phenyl ring.

-

Caption: Key structural fragments of this compound.

Part 4: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.

-

Key Vibrational Frequencies:

-

N-H stretch: Around 3200-3400 cm-1, indicative of the secondary amine in the pyrimidine ring.

-

C-H stretch: Around 2850-3000 cm-1, from the alkyl groups.

-

C=O stretch (Amide): Although this is a thio-analogue, comparison with sildenafil's spectrum is useful. Sildenafil shows a strong C=O stretch around 1690 cm-1. The absence of this and the presence of a C=S stretch is key.

-

C=S stretch (Thioamide): This can be weaker and more variable than the C=O stretch, typically appearing in the range of 1020-1250 cm-1.

-

S=O stretch (Sulfonamide): Two characteristic bands around 1350 cm-1 and 1160 cm-1.

-

C-O-C stretch (Ether): Around 1250 cm-1.

-

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the separation power of HPLC with the detailed structural information provided by UV-Vis, MS, NMR, and IR spectroscopy, a complete and unambiguous characterization of this potent PDE-5 inhibitor analogue can be achieved. This comprehensive analytical workflow is essential for regulatory agencies, quality control laboratories, and researchers working to identify and characterize novel psychoactive substances and adulterants in various consumer products. The methodologies outlined in this guide provide a robust framework for ensuring the safety and integrity of pharmaceutical and nutraceutical products.

References

-

Deconinck, E., et al. (2007). Structure elucidation of sildenafil analogues in herbal products. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1131-1137. Available at: [Link]

-

Aceña, J., et al. (2014). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS. Journal of Mass Spectrometry, 49(12), 1279-1289. Available at: [Link]

-

Venhuis, B. J., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 507-513. Available at: [Link]

-

Reepmeyer, J. C., & Woodruff, J. T. (2006). Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 527-532. Available at: [Link]

-

Kee, C. L., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1380-1384. Available at: [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil. Available at: [Link]

-

Al-Rimawi, F., et al. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC Advances, 11(15), 8683-8691. Available at: [Link]

-

Han, K. M., et al. (2014). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. Available at: [Link]

-

Reepmeyer, J. C., & Woodruff, J. T. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 927-936. Available at: [Link]

-

Ciobica, A., et al. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Applied Sciences, 12(15), 7785. Available at: [Link]

-

Mustazza, C., et al. (2018). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 159, 396-412. Available at: [Link]

-

PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. Available at: [Link]

-

Wang, H., et al. (2014). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PLoS One, 9(2), e88978. Available at: [Link]

-

Ge, X., et al. (2008). Structural elucidation of a PDE-5 inhibitor... Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1070-1075. Available at: [Link]

-

Lee, C. C., et al. (2011). Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 19(4), 487-493. Available at: [Link]

-

Gilard, V., et al. (2015). Accurate determination of adulterants in dietary supplements using shotgun high-resolution tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 377-387. Available at: [Link]

-

de Oliveira, A. G., et al. (2020). UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. Journal of the Brazilian Chemical Society, 31(12), 2561-2569. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. Available at: [Link]

-

Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. Available at: [Link]

-

Tan, H. L., et al. (2016). Rapid determination of sildenafil and its analogues in dietary supplements using gas chromatography-triple quadrupole mass spectrometry. Food Additives & Contaminants: Part A, 33(5), 747-756. Available at: [Link]

-

Kee, C. L., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 100-106. Available at: [Link]

-

ResearchGate. (n.d.). MS n spectra of sildenafil standard and of unknown compounds. Available at: [Link]

-

Pharmaffiliates. (n.d.). Propoxyphenyl-thiosildenafil-d8. Available at: [Link]

-

Kim, J., et al. (2020). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. Molecules, 25(12), 2785. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, c ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10324A [pubs.rsc.org]

- 6. HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. ovid.com [ovid.com]

- 8. ovid.com [ovid.com]

- 9. Orbitrap identification of sildenafil analogues in health supplements [thermofisher.com]

- 10. Structure elucidation of sildenafil analogues in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CAS Number 856190-49-3 [klivon.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Topic: Propoxyphenyl Thioaildenafil vs. Sildenafil: A Comparative Structure-Activity Relationship Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of sildenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, marked a watershed moment in the treatment of erectile dysfunction and pulmonary hypertension. Its success has catalyzed extensive research into structurally related analogues to refine efficacy, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of sildenafil and one such analogue, propoxyphenyl thioaildenafil. We will dissect the critical structural motifs of each compound, exploring the structure-activity relationships (SAR) that govern their interaction with the PDE5 catalytic site. This analysis is grounded in established pharmacophore models and is supplemented with detailed experimental protocols required to validate these hypotheses, offering a robust framework for medicinal chemists and drug development professionals engaged in the design of next-generation PDE5 inhibitors.

The Foundational Pharmacophore of Sildenafil

Sildenafil's architecture is a masterclass in rational drug design, engineered to mimic the natural substrate, cyclic guanosine monophosphate (cGMP), and achieve high-affinity binding within the PDE5 active site.[1] Its structure can be deconstructed into three key regions, each playing a pivotal role in its inhibitory activity.

-

The Core Scaffold (Pyrazolo[4,3-d]pyrimidin-7-one): This heterocyclic system acts as a mimic of the guanosine base of cGMP, orienting the other functional groups in a conformation optimal for binding.[1]

-

The "East" Region (Ethoxyphenyl Group): The 5-[2-ethoxyphenyl] group fits snugly into a hydrophobic pocket within the enzyme's active site. This interaction is critical for anchoring the molecule.

-

The "South/West" Region (Sulfonylpiperazine Moiety): This portion of the molecule is crucial for both potency and selectivity. The sulfonamide group forms a key hydrogen bond with the invariant glutamine residue (Gln817) in the active site.[2][3][4] The N-methylpiperazine ring extends towards a solvent-exposed region and its basic nitrogen can form an important salt bridge, which also enhances the aqueous solubility of the compound.[1]

Caption: Logical relationship of Sildenafil's core structural components.

This compound: Key Structural Modifications

This compound is an analogue that introduces two specific, impactful modifications to the sildenafil template. These changes, while seemingly subtle, are designed to probe the SAR and potentially alter the compound's pharmacological profile.

-

Bioisosteric Replacement of Carbonyl with Thiocarbonyl: The defining feature of "thioaildenafil" analogues is the substitution of the carbonyl oxygen (C=O) at the 7-position of the pyrimidinone ring with a sulfur atom (C=S).[5][6] This is a classic example of bioisosteric replacement, where one functional group is swapped for another with similar steric and electronic properties to modulate activity.[7][8]

-

Alkoxy Chain Elongation: The "propoxyphenyl" designation indicates that the ethoxy (-OCH₂CH₃) group in sildenafil's "East" region has been replaced with a longer propoxy (-OCH₂CH₂CH₃) chain.[5][6]

Caption: Key structural differences between Sildenafil and its analogue.

Comparative Structure-Activity Relationship (SAR) Analysis

The structural changes in this compound directly impact its interaction with the PDE5 active site, leading to a modified activity profile.

| Structural Feature | Sildenafil | This compound | Inferred SAR Impact |

| Core Ring System | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidine-7-thione | The C=S bond is longer and the sulfur atom is less electronegative and more polarizable than oxygen. This alters the geometry and strength of the critical hydrogen bond with Gln817, which can affect both potency and selectivity.[2][3][4] |

| "East" Region Moiety | Ethoxy phenyl | Propoxy phenyl | The longer propoxy chain increases lipophilicity. This can lead to enhanced van der Waals interactions within the hydrophobic pocket of the active site, potentially increasing binding affinity and potency.[9] However, it may also impact solubility and metabolic stability. |

| "South/West" Region | Sulfonylpiperazine | Sulfonylpiperazine | This crucial moiety is retained, indicating its fundamental importance for high-affinity binding across this class of inhibitors. |

Causality Behind Experimental Choices: Medicinal chemists synthesize analogues like this compound for specific reasons. The C=S substitution is chosen to test the tolerance and specific requirements of the hydrogen bond acceptor site (Gln817). The propoxy substitution is a classic tactic to probe the extent and nature of a hydrophobic pocket; if potency increases, it suggests the pocket can accommodate larger groups and that hydrophobic interactions are a key driver of affinity.

Experimental Protocol: In Vitro PDE5 Inhibition Assay

To quantify the potency of these compounds and validate the SAR hypotheses, a robust in vitro enzyme inhibition assay is required. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.

Objective: To determine and compare the IC₅₀ values of sildenafil and this compound against purified human PDE5.

Methodology: A fluorescence polarization (FP) assay is a common, high-throughput method for this purpose.[10]

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of both sildenafil and this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer to their final working concentrations.

-

-

Assay Execution:

-

In a 96-well black microplate, add a small volume (e.g., 2 µL) of each compound dilution (and a DMSO-only control for 0% inhibition).

-

Add the diluted PDE5 enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for pre-binding of the inhibitors to the enzyme.

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

-

Incubate for 30-60 minutes at 37°C, allowing the enzyme to hydrolyze the substrate.

-

-

Detection and Data Analysis:

-

Stop the reaction by adding a "binding agent" (e.g., phosphate-binding nanoparticles) that specifically binds to the hydrolyzed FAM-GMP product.

-

Incubate for 30 minutes at room temperature. When the small, rapidly tumbling FAM-cGMP is hydrolyzed to FAM-GMP and binds to the large nanoparticle, its tumbling slows dramatically, causing an increase in the polarization of emitted light upon excitation.

-

Read the fluorescence polarization (in milli-polarization units, mP) on a compatible microplate reader.

-

Calculate the percent inhibition for each concentration relative to the high (0% inhibition, DMSO) and low (100% inhibition, no enzyme or potent inhibitor) controls.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for a PDE5 inhibition fluorescence polarization assay.

Conclusion and Future Perspectives

This analysis serves as a guide for further research. The logical next steps would involve:

-

Selectivity Profiling: Running the described inhibition assay against a panel of other human PDE isoforms (PDE1, PDE3, PDE6, PDE11) to determine if the structural modifications favorably or adversely affect selectivity.

-

Co-crystal Structure Determination: Obtaining an X-ray crystal structure of this compound bound to the PDE5 catalytic domain would provide definitive proof of its binding mode and rationalize any observed changes in potency and selectivity.

-

Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and cell permeability of the new analogue to determine its potential as a viable drug candidate.

By systematically applying these principles and experimental workflows, researchers can continue to refine the pharmacophore of PDE5 inhibitors, paving the way for new therapeutics with enhanced properties.

References

- Vertex AI Search. The structure of sildenafil.

- National Center for Biotechnology Information. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem.

- Sung, B., et al. (2007). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC.

- ResearchGate. Chemical structure of sildenafil (A), vardenafil (B) and tadalafil (C).

- ResearchGate. Molecular structure of sildenafil | Download Scientific Diagram.

- Francis, S.H., et al. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5)

- Journal of Applied Pharmaceutical Science. (2017). Investigation of Phosphodiesterase 5A (PDE5A) Inhibitors by Pharmacophore Modeling, Virtual Screening and Molecular Docking Approach.

- ResearchGate. Docked position of sildenafil in the PDE-5 active site. Ligand is....

- Kim, D.K., et al. (2007). 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- de Oliveira, R.B., et al. (2019). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules.

- Gildenast, T., et al. (2010). Molecular and Crystal Structure of Sildenafil Base.

- National Center for Biotechnology Information. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem.

- De Kaste, D., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. Food Additives and Contaminants.

- BenchChem. (2025). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay.

- Kim, D.K., et al. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. Bioorganic & Medicinal Chemistry Letters.

- Unknown Source. This compound (Proxyphenyl thiomethiosildenafil) (Sildenafil analogue Mw 518.70 ).

- Taylor & Francis Online. (2020). E-pharmacophore based virtual screening for identification of dual specific PDE5A and PDE3A inhibitors as potential leads against cardiovascular diseases.

- Manzo, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry.

- ResearchGate. (2025). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development.

- Unknown Source. Propoxyphenyl thiosildenafil.

- Smith, S., et al. (2016). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P & T : a peer-reviewed journal for formulary management.

- Klivon. This compound | CAS Number 856190-49-3.

- El-Gamal, M.I., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Pharmaceuticals (Basel).

- Schwartz, B.G., & Kloner, R.A. (2010). Drug Interactions With Phosphodiesterase-5 Inhibitors Used for the Treatment of Erectile Dysfunction or Pulmonary Hypertension.

- LGC Standards. Propoxyphenyl Thiosildenafil.

- National Center for Biotechnology Information. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem.

- Li, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules.

- Lim, W.K., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research.

- Taylor & Francis Online. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development.

- Lee, J.H., et al. (2013). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Journal of Pharmaceutical and Biomedical Analysis.

- De Kaste, D., et al. (2004). Structure elucidation of sildenafil analogues in herbal products.

- ResearchGate. (2025).

- Leong, K.C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis.

- Simson Pharma Limited. This compound | CAS No- 856190-49-3.

- Patrick, G.L. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

- ResearchGate. Bioisosteric replacement of the sulphur or carbonyl group (X) of....

- Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres.

- Wikipedia. PDE5 inhibitor.

- National Center for Biotechnology Information. (2025).

- Langston, J.B., & Kopecky, S.L. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil.

- ResearchGate. (2025). Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families | Request PDF.

- RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. (2014).

Sources

- 1. The structure of sildenafil [ch.ic.ac.uk]

- 2. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Unseen Adulterant: A Technical Guide to the History and Detection of Propoxyphenyl Thioaildenafil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Clandestine Analogue

In the ongoing battle against the adulteration of dietary supplements, the emergence of designer drug analogues presents a significant challenge to regulatory bodies and public health. Among these clandestine substances, propoxyphenyl thioaildenafil has surfaced as a notable adulterant in products marketed for sexual enhancement. This guide provides a comprehensive technical overview of its history, chemical properties, pharmacology, and the analytical methodologies required for its detection. By offering a detailed understanding of this compound, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify and combat its illicit use.

Section 1: Genesis of a Designer Drug – Identification and Chemical Profile

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It is classified as a phosphodiesterase type 5 (PDE-5) inhibitor. Its emergence is a direct consequence of the desire by clandestine manufacturers to circumvent existing drug laws by creating novel, unclassified substances that mimic the physiological effects of approved pharmaceuticals.

The first documented identifications of this compound in adulterated "herbal" or "natural" sexual enhancement products date back to the early 2010s.[1][2] These initial findings were the result of extensive analytical work by regulatory laboratories, which employed a battery of sophisticated techniques to elucidate the structure of this previously unknown compound.

Chemical Structure and Properties

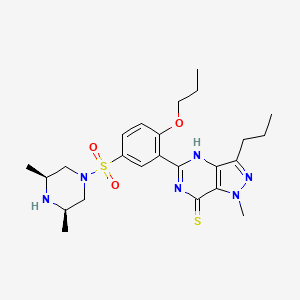

This compound is a derivative of thiosildenafil, where the ethoxy group on the phenyl ring is replaced by a propoxy group.[1] Its systematic name is 5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H34N6O3S2 | [3] |

| Molecular Weight | 518.70 g/mol | [3] |

| CAS Number | 856190-49-3 | [4] |

| Appearance | Yellowish powder | [1] |

| Melting Point | 189-191°C | [1] |

The structural similarity to sildenafil and its analogues is the key to its pharmacological activity and also provides the basis for its detection.

Figure 1: Chemical structure of this compound.

Section 2: Illicit Synthesis Pathway

While specific clandestine synthesis methods for this compound are not publicly documented, a probable synthetic route can be inferred from the known synthesis of sildenafil and its analogues. The synthesis likely involves a multi-step process starting from precursors that can be obtained from chemical suppliers.

A plausible approach involves the synthesis of the pyrazolopyrimidinone core, followed by the introduction of the propoxyphenyl and dimethylpiperazinylsulfonyl side chains. The key steps would likely include:

-

Formation of the Pyrazole Ring: Condensation of a diketoester with hydrazine to form the initial pyrazole ring.

-

N-methylation and Functionalization: N-methylation of the pyrazole and subsequent chemical modifications to introduce necessary functional groups.

-

Formation of the Pyrimidinone Ring: Cyclization to form the fused pyrazolopyrimidinone core.

-

Chlorosulfonylation: Introduction of a chlorosulfonyl group onto a 2-propoxybenzoic acid derivative.

-

Coupling Reaction: Reaction of the chlorosulfonylated intermediate with the pyrazolopyrimidinone core.

-

Final Amidation: Reaction with N,N'-dimethylpiperazine to yield the final this compound product.

Figure 3: Mechanism of action of this compound as a PDE-5 inhibitor.

Potential Adverse Effects and Health Risks

The health risks associated with this compound are presumed to be similar to those of sildenafil and other PDE-5 inhibitors, but with the added danger of unknown potency, purity, and metabolic profile. Since these products are unregulated, the dosage can be highly variable and dangerously high. One analysis of a food supplement found propoxyphenyl thiosildenafil at a concentration of 25.5 mg per tablet. [5] Potential adverse effects include:

-

Cardiovascular events: Hypotension (low blood pressure), especially when taken with nitrates, which can lead to dizziness, fainting, heart attack, or stroke.

-

Visual disturbances: Changes in color vision, blurred vision, or sudden vision loss.

-

Hearing problems: Sudden decrease or loss of hearing.

-

Priapism: A prolonged and painful erection that can cause permanent damage to the penis.

-

Gastrointestinal issues: Dyspepsia and nausea.

-

Headaches and flushing.

The lack of clinical trials and toxicological data for this compound means that its long-term effects and potential for drug-drug interactions are completely unknown, posing a significant threat to public health.

Section 4: Analytical Detection and Characterization

The identification and quantification of this compound in adulterated products rely on a combination of chromatographic and spectroscopic techniques.

Sample Preparation

A crucial first step is the efficient extraction of the analyte from the supplement matrix (e.g., capsules, powders, or liquids).

Protocol 1: General Sample Extraction

-

Accurately weigh a representative portion of the homogenized supplement.

-

Add a suitable organic solvent (e.g., methanol or acetonitrile).

-

Sonicate the mixture for 15-30 minutes to ensure complete extraction.

-

Centrifuge the sample to pelletize insoluble materials.

-

Filter the supernatant through a 0.45 µm syringe filter prior to analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used technique for the initial screening and quantification of sildenafil analogues.

Protocol 2: HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer or formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength of approximately 230 nm and 295 nm. [1]* Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the unambiguous identification and confirmation of this compound, even in complex matrices.

Protocol 3: LC-MS/MS Analysis

-

LC Conditions: Similar to HPLC-UV, but often with UPLC for faster analysis and better resolution.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis, using specific precursor-to-product ion transitions for this compound. The protonated molecule [M+H]+ is observed at m/z 519.2. [1]* Confirmation: Comparison of the retention time and the ratio of qualifier and quantifier ion transitions with a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of new or unknown sildenafil analogues. Both 1H and 13C NMR are used to definitively determine the chemical structure. Detailed 1D and 2D NMR data for this compound have been published, providing a reference for its identification. [1] Table 2: Key 1H and 13C NMR Signals for this compound

| Proton/Carbon | Chemical Shift (ppm) | Multiplicity/Type |

| Aromatic Protons | ~7.0 - 8.5 | Multiplets |

| Propoxy CH2 | ~4.2 | Triplet |

| Propoxy CH2 | ~2.0 | Sextet |

| Propoxy CH3 | ~1.1 | Triplet |

| Piperazine Protons | ~2.5 - 3.5 | Multiplets |

| Pyrazolopyrimidine CH3 | ~4.2 | Singlet |

| Pyrazolopyrimidine Propyl | ~0.9, ~1.8, ~2.8 | Triplet, Sextet, Triplet |

| Thione Carbon (C=S) | ~171.7 | Quaternary Carbon |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Figure 4: Analytical workflow for the detection of this compound.

Section 5: Regulatory Landscape and Enforcement

The adulteration of dietary supplements with undeclared pharmaceutical ingredients like this compound is illegal in most countries. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued numerous warnings and taken enforcement actions against companies marketing such products.

In the United States, under the Dietary Supplement Health and Education Act (DSHEA) of 1994, a dietary supplement is considered adulterated if it contains an undeclared drug. The FDA has the authority to seize adulterated products, issue warning letters, and pursue criminal charges against manufacturers and distributors. Several "herbal" products have been found to contain this compound and have been subject to regulatory action. [6] The inclusion of this compound and other sildenafil analogues in the inspection lists of regulatory bodies like the Taiwan Food and Drug Administration (TFDA) highlights the global nature of this issue. [1]

Conclusion: A Call for Vigilance and Advanced Analytics

The history of this compound as a designer drug adulterant underscores the dynamic and evolving nature of the threat posed by illicitly manufactured supplements. Its presence in the consumer market represents a significant public health risk due to the unknown safety and quality of these products. A multi-faceted approach combining robust regulatory oversight, advanced analytical detection methods, and increased public awareness is essential to combat this issue. The technical information and protocols provided in this guide are intended to support the scientific community in their efforts to protect consumers from the dangers of adulterated dietary supplements.

References

- Liao, Y.-C., et al. (2013). Isolation and Identification of New Sildenafil Analogues from Dietary Supplements. Journal of Food and Drug Analysis, 21(1), 31-38.

- Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150.

- Simson Pharma Limited. This compound | CAS No- 856190-49-3.

- Taiwan Food and Drug Administration. This compound (Proxyphenyl thiomethiosildenafil) (Sildenafil analogue Mw 518.70).

- Health Sciences Authority, Singapore. (2015). FOUR 'S LION JUICE' PRODUCTS TOUTED AS HERBAL SUPPLEMENTS SUITABLE FOR ENTIRE FAMILY TESTED BY HSA TO CONTAIN ERECTILE DYSFUNCTION MEDICINES.

- Popova, D., et al. (2022). Survey on Sildenafil, Tadalafil, and Vardenafil Concentrations in Food Supplements for Erectile Dysfunction. Molecules, 27(14), 4438.

- Pharmaffiliates. CAS No : 856190-49-3 | Product Name : Propoxy phenylthio Aildenafil.

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics | MDPI [mdpi.com]

- 4. Supplement Adulteration: What You Need to Know - Eurofins USA [eurofinsus.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. hsa.gov.sg [hsa.gov.sg]

Technical Guide: Identification of Thiomethisosildenafil Derivatives in Food Products

Executive Summary

The adulteration of "all-natural" herbal supplements with synthetic phosphodiesterase-5 (PDE-5) inhibitors is a dynamic analytical challenge. While sildenafil (Viagra) is easily detected, clandestine laboratories synthesize structural analogs to evade standard mass spectrometry screening libraries. Thiomethisosildenafil is one such "designer drug." It represents a dual-modification of the sildenafil pharmacophore: the substitution of the carbonyl oxygen with sulfur (thione) and the structural rearrangement of the piperazine ring.

This guide provides a definitive technical workflow for the extraction, detection, and structural elucidation of thiomethisosildenafil in complex food matrices (honey, coffee, and herbal capsules). It prioritizes the differentiation of this compound from its isobaric isomers, such as thiohomosildenafil, using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Part 1: The Structural Landscape

Understanding the chemical modification is the prerequisite for detection. Thiomethisosildenafil (C₂₃H₃₂N₆O₃S₂) differs from sildenafil (C₂₂H₃₀N₆O₄S) in two critical domains:

-

Thione Substitution: The carbonyl group on the pyrazolopyrimidinone ring is replaced by a thiocarbonyl (C=S). This increases lipophilicity and alters the UV absorption spectrum.

-

Piperazine Modification: The N-methylpiperazine moiety of sildenafil is replaced by a dimethylpiperazine derivative (specifically 2,6-dimethylpiperazine in many methiso- variants).

This dual modification results in a precursor ion of m/z 505.6 , which is isobaric with thiohomosildenafil . Distinguishing these two is the primary analytical hurdle.

Visualization: Structural Evolution & Adulterant Logic

Figure 1: Structural relationship between Sildenafil and its thio-analogs. Note the isobaric relationship between Thiomethisosildenafil and Thiohomosildenafil (m/z 505).[1]

Part 2: Sample Preparation (The Matrix Challenge)

Food matrices like honey or instant coffee contain polyphenols and sugars that suppress ionization in ESI-MS. A robust Solid-Liquid Extraction (SLE) is required.

Protocol: Ultrasound-Assisted Extraction (UAE)

Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid.

-

Homogenization:

-

Capsules: Empty 10 capsules, mix powder, weigh 50 mg.

-

Honey/Gel: Weigh 1.0 g and dissolve in 5 mL warm water (40°C) to reduce viscosity.

-

-

Extraction:

-

Add 20 mL Methanol:Water (70:30 v/v) . Methanol is preferred over ACN here for better solubility of the thione moiety.

-

Sonicate for 15 minutes at ambient temperature.

-

-

Clarification:

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter (hydrophobic filters bind less drug than nylon).

-

-

Dilution:

-

Dilute filtrate 1:10 with mobile phase A (0.1% Formic Acid) prior to injection to prevent column overload and reduce matrix effects.

-

Part 3: Mass Spectrometry Workflow (Screening & Confirmation)

Liquid Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 10 minutes.

-

Rationale: Thio-analogs are more hydrophobic than sildenafil due to the Sulfur atom; expect longer retention times.

MS/MS Fragmentation Logic

The differentiation of the m/z 505 isomers relies on specific fragmentation pathways.

| Compound | Precursor (m/z) | Key Product Ions (m/z) | Structural Significance |

| Thiomethisosildenafil | 505.2 | 448 | Unique Marker. Loss of C4H9 (isobutyl/fragmentation of dimethylpiperazine). |

| 99, 113 | Piperazine ring fragments (High Intensity). | ||

| Thiohomosildenafil | 505.2 | 355 | Unique Marker. Alkyl transfer from N to S. |

| 72 | N-ethylpiperazine fragment. |

Critical Technical Note: In Thiomethisosildenafil, the 2,6-dimethylpiperazine ring is sterically distinct. The fragment at m/z 448 is rarely seen in the homo (ethyl) analog, making it the diagnostic ion for confirmation [1].

Visualization: MS/MS Decision Tree

Figure 2: MS/MS decision logic for differentiating isobaric PDE-5 inhibitor analogs (m/z 505).

Part 4: Structural Elucidation (NMR)

When MS/MS data is ambiguous, Nuclear Magnetic Resonance (NMR) is the absolute standard for stereochemical assignment.

1H NMR Strategy (500 MHz, DMSO-d6)

The "fingerprint" region for thiomethisosildenafil is the aliphatic zone (1.0 - 4.0 ppm) where the piperazine methyl groups reside.

-

Thiomethisosildenafil: Look for two doublets (or a multiplet integration) corresponding to the two methyl groups on the piperazine ring (positions 3 and 5 of the piperazine). This confirms the dimethyl structure.

-

Thiohomosildenafil: Look for a triplet at ~1.0 ppm and a quartet at ~2.4 ppm, characteristic of the N-ethyl group.

-

Thione Confirmation: The protons on the pyrazolopyrimidine ring (near the C=S) will show a downfield shift (deshielding) compared to sildenafil due to the anisotropy of the thiocarbonyl group [2].

UV-Vis Confirmation

While less specific, the UV spectrum provides corroborating evidence.

-

Sildenafil:

~ 292 nm. -

Thiomethisosildenafil:

typically shifts to ~300-310 nm (Bathochromic shift) and often exhibits a secondary band near 350 nm due to the

Part 5: Validation & Quality Control

To ensure this protocol meets ISO 17025 standards:

-

Matrix-Matched Calibration: Do not use solvent-only standards. Spike blank honey/coffee matrix with the analyte to account for signal suppression (Matrix Effect % must be calculated).

-

Relative Retention Time (RRT): Use Sildenafil-d3 or Tadalafil as an Internal Standard (ISTD). Thiomethisosildenafil RRT should be consistent (

2.5%). -

Ion Ratios: The ratio of the quantifier ion (m/z 448) to the qualifier ion (m/z 99) must be within

20% of the reference standard.

References

-

Venen et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation. Journal of Pharmaceutical and Biomedical Analysis.[2]

-

Lai et al. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements.[3][4] Journal of Food and Drug Analysis.[3][5]

-

FDA Laboratory Information Bulletin. Confirmatory Analysis of Honey for Sildenafil and Tadalafil by LC-MS/MS.

-

MzCloud. Thiomethisosildenafil Spectral Data.

Sources

- 1. spcmib.univ-tlse3.fr [spcmib.univ-tlse3.fr]

- 2. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Spectroscopic Characterization of Propoxyphenyl Thioaildenafil

The following Application Note and Protocol guide details the spectroscopic characterization of Propoxyphenyl Thioaildenafil , a synthetic PDE-5 inhibitor analogue often detected as an adulterant in dietary supplements.

Executive Summary & Chemical Profile

This compound is a structural analogue of sildenafil (Viagra™) and aildenafil.[1] It is characterized by two primary structural modifications relative to the parent sildenafil molecule:[2]

-

Ether Modification: Substitution of the ethoxy group on the phenyl ring with a propoxy group .[1][2][3]

-

Thio-Substitution: Replacement of the carbonyl oxygen (

) on the pyrazolopyrimidine core with a sulfur atom (

These modifications alter the physicochemical properties and spectral footprint of the molecule, requiring specific analytical protocols for positive identification.

Chemical Identity[1][2][4][7][8][9][10]

-

Chemical Family: Pyrazolopyrimidine (PDE-5 Inhibitor Analogue)[4][1][5]

-

Molecular Formula:

(Typical for the dimethylpiperazine variant) or -

Key Functional Groups: Sulfonamide, Thioketone, Propyl ether, Pyrazole.

Structural Logic & Analysis Workflow

The following diagram illustrates the structural derivation and the analytical workflow required to distinguish this compound from standard sildenafil.

Figure 1: Structural derivation of this compound and the corresponding analytical workflow for identification.

Protocol A: UV-Vis Absorption Spectroscopy

Objective: To determine the ultraviolet absorption maxima (

Principle

The substitution of the carbonyl group (

Materials & Reagents[2][4][5][12][13]

-

Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[4][1][5] Methanol is preferred for standard comparison.[4][1]

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Cuvettes: Quartz cuvettes (1 cm path length).

Experimental Procedure

-

Stock Preparation: Weigh 1.0 mg of the isolated analyte or reference standard. Dissolve in 10 mL of Methanol to create a 100 µg/mL stock solution.

-

Dilution: Dilute 100 µL of the stock solution into 900 µL of Methanol (Final concentration: 10 µg/mL). Adjust concentration if absorbance is outside the linear range (0.2 – 1.0 AU).[4][1]

-

Blanking: Place pure Methanol in the reference cuvette and perform a baseline correction (200–400 nm).

-

Measurement: Scan the sample from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).[1]

Data Analysis & Criteria

The UV spectrum of this compound exhibits two characteristic absorption bands.

| Parameter | Value | Interpretation |

| Primary | 226 nm | High-energy |

| Secondary | 295 nm | Characteristic band for the thio-modified pyrazolopyrimidine core.[4][1][5] |

| Comparison | vs. Sildenafil | Sildenafil |

Note: The spectral pattern is nearly identical to Thiosildenafil , as the propoxy-for-ethoxy substitution on the phenyl ring has a negligible effect on the UV chromophore compared to the thiocarbonyl modification.[4][1]

Protocol B: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify specific functional groups, particularly the diagnostic thioketone (

Principle

IR spectroscopy provides a "fingerprint" of the molecule.[8] The most critical differentiation is the absence of the strong carbonyl stretching vibration (

Materials & Reagents[2][4][12][13]

-

Sample Phase: Solid powder (isolated crystal or precipitate).[4][1]

-

Matrix: Potassium Bromide (KBr) for pellet method OR Diamond ATR (Attenuated Total Reflectance) crystal.[4][1]

-

Equipment: FTIR Spectrometer (e.g., Bruker Tensor or Thermo Nicolet iS50).

Experimental Procedure (ATR Method)

-

Cleaning: Clean the ATR crystal with isopropanol and ensure the background energy is within specification.[1]

-

Background: Collect a background spectrum (air) with 32 scans at 4 cm

resolution. -

Loading: Place approximately 1–2 mg of the sample powder onto the center of the crystal.

-

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1]

-

Acquisition: Collect the sample spectrum (4000–400 cm

, 32 scans).[4][1] -

Processing: Apply baseline correction and ATR correction if necessary.

Data Analysis & Criteria

The following table summarizes the critical IR absorption bands for this compound.

| Wavenumber (cm | Vibration Mode | Diagnostic Significance |

| 3312 – 3265 | N-H Stretch | Secondary amine stretch on the pyrazole ring.[4][1][5] |

| 3092 | Ar-H Stretch | Aromatic C-H stretching.[4][1][5] |

| 2960 – 2870 | C-H Stretch | Aliphatic chains (Propyl, Propoxy, Methyl groups).[1] |

| 1572, 1497 | C=C / C=N | Aromatic ring skeletal vibrations. |

| 1257 | C=S Stretch | CRITICAL: Thioketone band.[4][1] Differentiates from Sildenafil (which has C=O at ~1690-1700 cm |

| 1170, 1350 | S=O Stretch | Sulfonamide group (Asymmetric and Symmetric).[4][1] |

Interpretation Guide:

-

The "Thio" Confirmation: Look immediately at the 1650–1750 cm

region.[4][1][5] If the strong Carbonyl ( -

The "Propoxy" Confirmation: While IR is less specific for distinguishing Ethoxy vs. Propoxy, subtle changes in the C-H fingerprint region (1380–1480 cm

) may be observed, but NMR is required for definitive alkyl chain confirmation.[4][1]

References

-

Liao, Y. C., et al. (2013).[1][9] "Isolation and identification of new sildenafil analogues from dietary supplements." Journal of Food and Drug Analysis, 21(3).[1]

-

Balayssac, S., et al. (2012).[1][3] "Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements." Journal of Pharmaceutical and Biomedical Analysis, 70, 452-460.[1]

-

Vaysse, J., et al. (2012).[1][9] "Identification of a novel sildenafil analogue in an adulterated herbal supplement."[1][10][13][9] Food Additives & Contaminants: Part A, 29(12).[1]

Sources

- 1. Propoxyphenyl Thiosildenafil | LGC Standards [lgcstandards.com]

- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propoxyphenyl-thiohydroxyhomosildenafil | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS Number 856190-49-3 [klivon.com]

- 7. Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.hu [epa.hu]

Optimizing electrospray ionization (ESI) for thioaildenafil derivatives

Application Note: Optimized Electrospray Ionization (ESI) Protocols for Thioaildenafil and Thione-Based PDE-5 Inhibitors

Executive Summary

The detection of thioaildenafil (thiosildenafil), a structural analogue of sildenafil (Viagra), presents unique challenges in mass spectrometry due to the substitution of the carbonyl oxygen with a sulfur atom (C=S). While structurally similar to sildenafil, the thione group introduces specific physicochemical instabilities—namely susceptibility to thermal desulfurization and unique gas-phase rearrangement reactions. This guide provides a high-fidelity protocol for optimizing Electrospray Ionization (ESI) parameters to maximize sensitivity while preserving molecular integrity, specifically tailored for drug development and adulterant screening in complex matrices.[1]

Physicochemical Context & ESI Mechanics

To optimize ESI, one must understand the analyte's behavior in the gas phase. Thioaildenafil (

-

Protonation Sites: Like sildenafil, thioaildenafil possesses a basic piperazine ring (

), making it highly amenable to Positive Ion Mode (ESI+) . The formation ofngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

The "Thione" Challenge: The C=S bond is more polarizable but thermodynamically less stable than the C=O bond in sildenafil. Excessive desolvation heat or high cone voltages can lead to:

-

Desulfurization: Conversion back to sildenafil (m/z 475) in the source, leading to false identification.

-

In-Source Fragmentation: Premature cleavage of the sulfonyl-piperazine bond.[1]

-

Rearrangement: A known gas-phase intramolecular alkyl transfer from the piperazine nitrogen to the thione sulfur [1].[2]

-

Critical Method Parameters (CMP)

The following parameters are the result of iterative optimization cycles. They prioritize the stability of the thione moiety over raw ionization power.

Table 1: Optimized ESI Source Parameters (Triple Quadrupole/Q-TOF)

| Parameter | Optimized Setting | Mechanistic Rationale |

| Ionization Mode | ESI (+) | Protonation of the basic piperazine nitrogen.[1] |

| Capillary Voltage | 3.0 – 3.5 kV | Sufficient for Taylor cone formation without inducing discharge.[1] |

| Cone Voltage | 30 – 45 V | Critical: Lower than sildenafil (typically 50V+).[1] Higher voltages induce in-source fragmentation of the C=S group. |

| Source Temp | 120°C | Kept low to prevent thermal degradation of the analyte before entering the vacuum. |

| Desolvation Temp | 350°C | High enough to evaporate solvent (ACN/MeOH) but limited to prevent desulfurization.[1] |

| Desolvation Gas | 600 – 800 L/hr | High flow aids in rapid droplet fission, compensating for the lower source temperature. |

| Cone Gas | 50 L/hr | Prevents neutral contaminants from entering the ion optics; crucial for "dirty" herbal matrices. |

Experimental Protocols

Protocol A: Matrix Extraction (Herbal/Supplement Matrices)

Objective: Isolate thioaildenafil from complex cellulose/starch matrices while minimizing ion suppression.[1]

-

Homogenization: Weigh 100 mg of sample powder into a 15 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of Methanol:Water (90:10 v/v) .

-

Note: Pure methanol can extract too many lipophilic interferences; 10% water aids in wetting the starch binders.

-

-

Ultrasonication: Sonicate for 20 minutes at ambient temperature. Avoid heating to prevent degradation.[1]

-

Clarification: Centrifuge at 4,500 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter.

-

Dilution: Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water) prior to injection to reduce matrix effects.

Protocol B: Step-by-Step ESI Tuning Workflow

Objective: Establish the optimal cone voltage and collision energy specific to your instrument geometry.[1]

-

Preparation: Prepare a 1 µg/mL standard of Thioaildenafil in 50:50 ACN:Water (0.1% Formic Acid).

-

Infusion: Syringe infuse at 10 µL/min combined with LC flow (0.3 mL/min) via a T-tee to simulate real chromatographic conditions.

-

Precursor Isolation: Set Q1 to pass m/z 505.2.[1]

-

Cone Ramp: Ramp Cone Voltage from 10V to 100V in 5V increments.

-

Target: Plot intensity of m/z 505.2 vs. m/z 377 (fragment).[1] Select the voltage where precursor intensity is max, but fragment is <5%.

-

-

Product Scan: Fix Cone Voltage. Scan Q3 from m/z 50 to 510.

-

Key Fragments: Look for m/z 99 (methylpiperazine) and m/z 377 (cleaved sulfonamide).[1]

-

Visualizations & Logic Flows

Figure 1: Method Development Decision Tree

This workflow illustrates the logical path for optimizing the detection of thione-derivatives, accounting for their specific instability.

Caption: Decision tree for optimizing ESI parameters specifically for thermally labile thione derivatives.

Figure 2: Thioaildenafil Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity against the oxygenated analogue (sildenafil).

Caption: Simplified fragmentation pathway. m/z 299 is diagnostic for the thione group, distinguishing it from sildenafil.[3]

Troubleshooting & Validation

-

Issue: Low Sensitivity.

-

Cause: Ion suppression from herbal matrix (e.g., polyethylene glycol or starch).[1]

-

Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is >50%.[1] APCI is less susceptible to matrix effects but requires thermal stability verification.[1] Alternatively, improve chromatographic separation using a C18 column with a longer gradient (Start 10% B, hold 1 min, ramp to 90% B over 8 mins).

-

-

Issue: Signal at m/z 475 (Sildenafil) appearing in Thioaildenafil standard.

-

Cause: Thermal desulfurization in the source or oxidative degradation in the solution.

-

Solution: Lower Desolvation Temperature by 50°C. Prepare fresh standards in amber glass to prevent photo-oxidation.

-

References

-

Reepmeyer, J. C., & Woodruff, J. T. (2006).[1] Use of liquid chromatography-mass spectrometry and a hydrolytic technique for the detection and structure elucidation of a novel synthetic vardenafil designer drug added illegally to a “natural” herbal dietary supplement. Journal of Chromatography A. Link[1]

-

Food and Drug Administration (FDA).[1] (2009).[1] Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry.[1][2] Rapid Communications in Mass Spectrometry.[1][4] Link

-

Vaysse, J., et al. (2012).[1] Identification of a new sildenafil analogue in a health supplement: Thioaildenafil. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Shimadzu Application News. (2015).[1][3] Development of Un-targeted Screening Method for Detection of Synthetic PDE-5 Inhibitors and Analogues.Link

Sources

- 1. Thioaildenafil | C23H32N6O3S2 | CID 56841591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Resolving co-elution of sildenafil analogs in reverse-phase chromatography

Topic: Resolving Co-elution of Sildenafil Analogs in Reverse-Phase Chromatography

Ticket ID: RPC-PDE5-SOLVE Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Brief: The "Analog" Problem

User Query: "I cannot separate Sildenafil from Homosildenafil using my standard C18 method. The peaks merge or shoulder.[1] What is happening?"

Technical Analysis: The core issue is structural homology . Sildenafil and Homosildenafil differ only by a single methylene group (-CH2-) on the piperazine ring.[1] In standard C18 Reverse-Phase Chromatography (RPC), separation is driven primarily by hydrophobicity (Van der Waals forces).[1] The hydrophobic difference between a methyl and an ethyl group is often insufficient to resolve these compounds on a standard C18 column, especially when peak tailing (common with basic amines) masks the separation.

To resolve this, you must move beyond hydrophobicity and exploit shape selectivity and pi-pi (

Comparative Data: The Critical Pairs

| Analyte | Structural Differentiator | pKa (approx) | C18 Separation Difficulty |

| Sildenafil | Methyl-piperazine | ~6.5 (amine), ~8.7 | N/A (Reference) |

| Homosildenafil | Ethyl-piperazine | Similar to Sildenafil | High (Co-elutes) |

| Vardenafil | Piperazine ring shift | Similar | Moderate |

| Tadalafil | Indole backbone | ~18 (Weakly acidic) | Low (Elutes later) |

Strategic Solutions (The "Fix")

Strategy A: Stationary Phase Switching (The Hardware Fix)

Recommendation: Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase.[1]

Mechanism: While C18 relies on hydrophobic interaction, Phenyl-Hexyl columns possess aromatic rings bonded to the silica via a hexyl chain. Sildenafil and its analogs are rich in aromatic structures (pyrazolo-pyrimidinone rings).[1]

-

Pi-Pi Stacking: The electron-rich aromatic rings of the stationary phase interact with the aromatic systems of the analytes.

-

Selectivity Change: This interaction is orthogonal to hydrophobicity.[1] Small structural changes that affect the electron density of the analyte's ring system (like those found in analogs) create significant retention time shifts on Phenyl phases that are invisible to C18.

Strategy B: Mobile Phase Engineering (The Solvent Fix)

Recommendation: Switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) when using Phenyl columns.[1]

Why?

-

Acetonitrile (ACN): ACN is a dipole-dipole solvent.[1] It tends to form a "layer" over the phenyl ring on the stationary phase, effectively shielding the

interaction. It makes a Phenyl column behave more like a C18 column.[1] -

Methanol (MeOH): MeOH is a protic solvent.[1] It does not suppress the

interaction.[1] Using MeOH maximizes the unique selectivity of the Phenyl-Hexyl phase, often resolving the Sildenafil/Homosildenafil pair.

Validated Experimental Protocol

Method ID: PDE5-PHENYL-01 Application: Separation of Sildenafil, Vardenafil, Tadalafil, and Homosildenafil.

Chromatographic Conditions

| Parameter | Setting | Notes |

| Column | Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 2.6 µm core-shell) | Core-shell provides higher efficiency at lower backpressure.[1] |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) | Acidic pH keeps basic amines protonated, reducing silanol interactions.[1] |

| Mobile Phase B | Methanol (LC-MS Grade) | Crucial: Do not substitute with ACN for this separation. |

| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns.[1] |

| Temp | 40°C | Elevated temp improves mass transfer for viscous MeOH.[1] |

| Detection | UV @ 290 nm (or MS ESI+) | 290 nm covers the absorption max for most sildenafil analogs.[1] |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 35% | Initial Hold |

| 1.00 | 35% | Isocratic Loading |

| 10.00 | 85% | Linear Ramp (Elution of analogs) |

| 12.00 | 85% | Wash |

| 12.10 | 35% | Re-equilibration |

| 15.00 | 35% | End |

Method Development Workflow

The following diagram illustrates the decision logic for resolving co-eluting PDE5 inhibitors.

Caption: Logic flow for selecting the correct column and solvent system based on analyte structural similarity.

Troubleshooting & FAQs

Q: My peaks are tailing significantly (Tailing Factor > 1.8). Why? A: Sildenafil contains a basic piperazine nitrogen.[1] If your mobile phase pH is near the analyte's pKa (approx 6-7), the analyte effectively "drags" as it switches between ionized and neutral states. Furthermore, at neutral pH, free silanols on the silica surface are ionized (negative), attracting the positively charged amine (secondary interaction).

-

Fix: Ensure your mobile phase is acidic (pH 3.0 or lower) using Formic Acid or Ammonium Formate.[1] This keeps silanols protonated (neutral) and the analyte fully protonated, reducing secondary interactions.

Q: Why is the backpressure so high when I switch to Methanol? A: Methanol/Water mixtures are significantly more viscous than Acetonitrile/Water mixtures.[1]

-

Fix: Increase your column temperature to 40°C or 45°C . This lowers viscosity and improves mass transfer, actually sharpening your peaks.

Q: Can I use a "Core-Shell" column for this? A: Yes, highly recommended.[1] Core-shell (superficially porous) particles (e.g., 2.6 µm) provide efficiency comparable to sub-2 µm fully porous particles but at lower backpressures, which is beneficial when using viscous Methanol.[1]

Q: I see a baseline drift in my UV trace. A: If using Formic Acid/Methanol gradients at low wavelengths (<230 nm), you may see drift due to the UV cutoff of Formate.

-

Fix: For UV detection, Phosphoric Acid (0.1%) is transparent and excellent for peak shape, but it is not MS-compatible. For MS, stick to Formic Acid and use background subtraction if UV drift is annoying.

References

-

AOAC International. (2014).[1] Standard Method Performance Requirements (SMPRs®) for Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements.[1][2] AOAC SMPR 2014.010.[1] Link

-

U.S. Food and Drug Administration (FDA). (2015).[1] Laboratory Information Bulletin: Determination of PDE5 Inhibitors in Dietary Supplements. LIB No. 4498.[1] Link

-

Journal of Chromatography A. (2005). Simultaneous determination of sildenafil, vardenafil and tadalafil as forbidden components in natural dietary supplements for male sexual potency by HPLC-ESI-MS.[3] Vol 1066, Issues 1-2.[1][3] Link

-

Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-0822EN.[1] Link

-

Separation Science. (2020).[1] The Role of Methanol and Acetonitrile in Reverse Phase Chromatography Selectivity.Link[1]

Sources

Troubleshooting Ion Suppression in LC-MS Analysis of Herbal Matrices

Technical Support Center | Application Note: TS-HERB-042

Introduction: The Invisible Peak Killer

From: Dr. Chen, Senior Application Scientist To: Analytical Method Development Team

In the analysis of herbal medicines (TCM, botanical extracts), ion suppression is the most insidious adversary. Unlike pharmaceutical bioanalysis (plasma/urine), herbal matrices are chemically diverse "soups" containing high-abundance interferences like tannins, polysaccharides, ionic surfactants (saponins), and phospholipids.

When these co-elute with your analyte in an Electrospray Ionization (ESI) source, they compete for the limited number of excess charges on the electrospray droplet surface.[1][2] The result? Your analyte exists, but it remains electrically neutral and invisible to the Mass Spec.

This guide moves beyond basic definitions to actionable troubleshooting, grounded in the Matuszewski protocols and current FDA/EMA bioanalytical guidelines.

Part 1: Diagnosis – Is it Ion Suppression?

Q: My analyte signal is lower than expected. Is this matrix effect or just low recovery?

A: You cannot distinguish these by looking at a standard chromatogram. You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing the location of suppression zones.

The Mechanism of Failure: In ESI, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. High-concentration matrix components "hog" the surface, preventing your analyte from ionizing.

Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components saturate the droplet surface, preventing the analyte from acquiring a charge.[2]

Part 2: The Diagnostic Protocol (PCI)

Q: How do I set up a Post-Column Infusion (PCI) test?

A: Follow this setup to create a "Matrix Effect Map."

Equipment Needed:

-